N''-Acetyl-N-(1-acetyl-4,7-dimethyl-2(1H)-quinazolinylidene)guanidine N''-Acetyl-N-(1-acetyl-4,7-dimethyl-2(1H)-quinazolinylidene)guanidine
Brand Name: Vulcanchem
CAS No.: 352660-35-6
VCID: VC0430548
InChI: InChI=1S/C15H17N5O2/c1-8-5-6-12-9(2)17-15(19-14(16)18-10(3)21)20(11(4)22)13(12)7-8/h5-7H,1-4H3,(H2,16,18,21)/b19-15+
SMILES: CC1=CC2=C(C=C1)C(=NC(=NC(=NC(=O)C)N)N2C(=O)C)C
Molecular Formula: C15H17N5O2
Molecular Weight: 299.33g/mol

N''-Acetyl-N-(1-acetyl-4,7-dimethyl-2(1H)-quinazolinylidene)guanidine

CAS No.: 352660-35-6

Main Products

VCID: VC0430548

Molecular Formula: C15H17N5O2

Molecular Weight: 299.33g/mol

N''-Acetyl-N-(1-acetyl-4,7-dimethyl-2(1H)-quinazolinylidene)guanidine - 352660-35-6

CAS No. 352660-35-6
Product Name N''-Acetyl-N-(1-acetyl-4,7-dimethyl-2(1H)-quinazolinylidene)guanidine
Molecular Formula C15H17N5O2
Molecular Weight 299.33g/mol
IUPAC Name N-[[(E)-(1-acetyl-4,7-dimethylquinazolin-2-ylidene)amino]-aminomethylidene]acetamide
Standard InChI InChI=1S/C15H17N5O2/c1-8-5-6-12-9(2)17-15(19-14(16)18-10(3)21)20(11(4)22)13(12)7-8/h5-7H,1-4H3,(H2,16,18,21)/b19-15+
Standard InChIKey QLGFRYNWTPISHV-XDJHFCHBSA-N
Isomeric SMILES CC1=CC2=C(C=C1)C(=N/C(=N\C(=NC(=O)C)N)/N2C(=O)C)C
SMILES CC1=CC2=C(C=C1)C(=NC(=NC(=NC(=O)C)N)N2C(=O)C)C
Canonical SMILES CC1=CC2=C(C=C1)C(=NC(=NC(=NC(=O)C)N)N2C(=O)C)C
PubChem Compound 9607754
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator